molecular formula C19H23N5O3 B2939230 2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941916-77-4

2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2939230
CAS No.: 941916-77-4
M. Wt: 369.425
InChI Key: MTBKZRSVZAMCKJ-UHFFFAOYSA-N
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Description

    Starting Materials: The azepane ring is introduced via nucleophilic substitution reactions using azepane and an appropriate leaving group.

    Reaction Conditions: This step often requires the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

  • Attachment of the Phenyl Group

      Starting Materials: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

      Reaction Conditions: This involves the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF).

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step organic synthesis

    • Formation of the Imidazo[2,1-c][1,2,4]triazine Core

        Starting Materials: The synthesis begins with readily available precursors such as 2-aminobenzonitrile and hydrazine hydrate.

        Reaction Conditions: These are reacted under reflux conditions in the presence of a suitable solvent like ethanol to form the imidazo[2,1-c][1,2,4]triazine core.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide.

        Products: These reactions typically yield oxidized derivatives with modified functional groups.

    • Reduction

        Reagents and Conditions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

        Products: The major products are reduced forms of the compound, often with altered electronic properties.

    • Substitution

        Reagents and Conditions: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols.

        Products: These reactions yield substituted derivatives with new functional groups replacing existing ones.

    Scientific Research Applications

    Chemistry

    In chemistry, 2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology

    Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

    Medicine

    In medicine, derivatives of this compound are being investigated for their potential as antiviral, antibacterial, and anticancer agents. The compound’s ability to modulate biological pathways and its relatively low toxicity make it a promising candidate for further development.

    Industry

    Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It is also of interest in the field of catalysis, where it can serve as a ligand or catalyst in various chemical reactions.

    Comparison with Similar Compounds

    Similar Compounds

      2-(2-(piperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: Similar structure but with a piperidine ring instead of an azepane ring.

      2-(2-(morpholin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: Contains a morpholine ring instead of an azepane ring.

    Uniqueness

    The uniqueness of 2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, may enhance its ability to interact with biological targets compared to similar compounds with different ring systems.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    2-[2-(azepan-1-yl)-2-oxoethyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H23N5O3/c25-16(21-10-6-1-2-7-11-21)14-24-18(27)17(26)23-13-12-22(19(23)20-24)15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MTBKZRSVZAMCKJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H23N5O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    369.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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